NHS-BiB
Overview
Description
2-Bromoisobutyric acid N-hydroxysuccinimide ester, commonly referred to as NHS-BiB, is a compound widely used in the field of bioconjugation and polymer chemistry. It is known for its role as an initiator in atom transfer radical polymerization (ATRP) and its utility in the modification of biomolecules through the formation of stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
NHS-BiB is synthesized through the esterification of 2-bromoisobutyric acid with N-hydroxysuccinimide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale chromatography and crystallization techniques to ensure the compound meets the required purity standards for its applications .
Chemical Reactions Analysis
Types of Reactions
NHS-BiB primarily undergoes nucleophilic substitution reactions. The ester group of this compound reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The reaction of this compound with primary amines is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is pH-dependent, with optimal conditions being slightly alkaline (pH 7.2 to 9). The reaction releases N-hydroxysuccinimide as a by-product .
Major Products
The major product of the reaction between this compound and a primary amine is an amide bond linking the two molecules. This reaction is highly efficient and forms a stable product, making it ideal for applications in bioconjugation and polymer chemistry .
Scientific Research Applications
NHS-BiB has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of NHS-BiB involves the formation of an amide bond through nucleophilic substitution. The ester group of this compound reacts with the primary amine group of a biomolecule, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. This reaction is facilitated by the nucleophilicity of the amine and the electrophilicity of the ester group .
Comparison with Similar Compounds
NHS-BiB is unique in its ability to efficiently form stable amide bonds under mild conditions. Similar compounds include:
N-hydroxysuccinimide esters (NHS esters): These compounds also react with primary amines to form amide bonds but may differ in their reactivity and stability.
Sulfo-NHS esters: These are water-soluble analogs of NHS esters and are used in aqueous environments.
This compound stands out due to its high efficiency and stability in forming amide bonds, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4/c1-8(2,9)7(13)14-10-5(11)3-4-6(10)12/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWGGWPQPRVKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON1C(=O)CCC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728034-24-0 | |
Record name | 728034-24-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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